N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a cyclohexanecarboxamide moiety at position 5. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity, opioid receptor modulation, or kinase inhibition. Current safety guidelines emphasize storing this compound away from heat and ignition sources, with specific handling precautions (e.g., P210: "Keep away from heat/sparks/open flames") .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h4,7-9,12-13,16H,1-3,5-6,10-11,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQZDXJTPIWRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
1. Chemical Structure and Synthesis
The compound features a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and a cyclohexanecarboxamide structure. The molecular formula is with a molecular weight of approximately 330.39 g/mol.
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the furan-2-carbonyl intermediate : This can be synthesized from furan-2-carboxylic acid using thionyl chloride.
- Coupling with tetrahydroisoquinoline : The furan-2-carbonyl chloride is reacted with tetrahydroisoquinoline in the presence of a base like triethylamine.
- Final cyclization to form cyclohexanecarboxamide : This step involves the introduction of the cyclohexanecarboxamide group through acylation reactions.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes involved in disease pathways. The structural motifs suggest possible interactions with proteases and kinases.
- Receptor Binding : Its unique structure may allow it to bind to specific receptors, modulating their activity and influencing cellular pathways.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Cancer Treatment : Isoquinoline derivatives are often studied for their antitumor properties.
- Neuroprotection : Compounds with similar structures have been investigated for neuroprotective effects, potentially useful in neurodegenerative diseases.
3. Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that furan derivatives exhibit significant anti-inflammatory properties by inhibiting COX enzymes. |
| Study B | Identified tetrahydroisoquinoline derivatives as potential leads for antitumor agents through cell line assays showing reduced proliferation. |
| Study C | Investigated the neuroprotective effects of similar compounds against oxidative stress in neuronal cells. |
4. Conclusion
This compound represents a promising candidate for further pharmacological studies due to its unique structural features and potential biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.
5. Future Directions
Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile of the compound in living organisms.
- Structural Modifications : To enhance potency and selectivity against specific biological targets.
- Mechanistic Studies : To clarify the interactions at the molecular level with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Target Compound
- Core structure: 1,2,3,4-Tetrahydroisoquinoline.
- Substituents :
- Position 2: Furan-2-carbonyl.
- Position 7: Cyclohexanecarboxamide.
- Key features : The furan oxygen and amide groups enhance polarity, while the cyclohexane moiety contributes to hydrophobicity.
Compound 2k (N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide)
- Core structure: Quinoline-piperazine hybrid.
- Substituents: 4,4-Difluorocyclohexanecarboxamide. Chloroquinoline and piperazine groups.
- Key features: The quinoline-piperazine motif is common in antimalarial (e.g., chloroquine analogs) and antipsychotic agents. The difluoro substitution on cyclohexane may alter metabolic stability compared to the non-fluorinated cyclohexane in the target compound .
Compound V004-7155 (5-({[2-(cyclopentanecarbonyl)-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}methyl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide)
- Core structure: 1,2,3,4-Tetrahydroisoquinoline.
- Substituents :
- Position 2: Cyclopentanecarbonyl (vs. furan-2-carbonyl in the target).
- Position 7: Ether-linked furan-2-carboxamide with tetrahydrofuran (oxolan) methyl group.
- Key features : The ether linkage and oxolan group increase hydrophilicity, while cyclopentanecarbonyl may reduce steric hindrance compared to furan-2-carbonyl .
Physicochemical and Pharmacological Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
